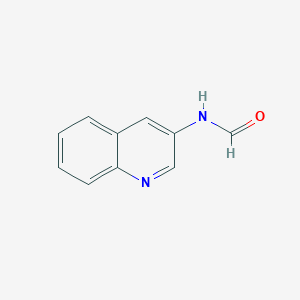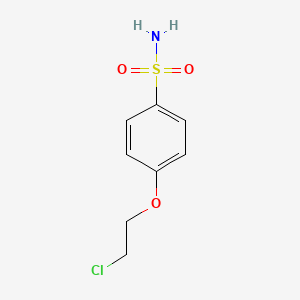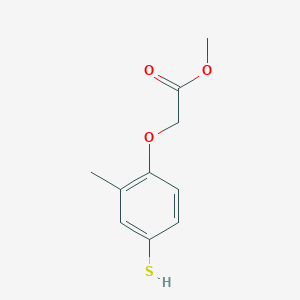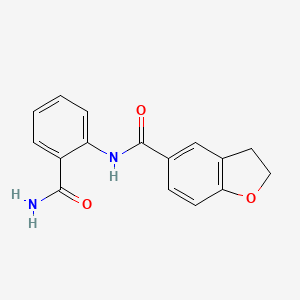
4-(4-Isopropylbenzyl)piperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Isopropylbenzyl)piperidin-4-ol is a chemical compound that belongs to the class of benzyl alcohols It is characterized by the presence of an isopropyl group attached to the benzyl ring and a piperidin-4-ol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Isopropylbenzyl)piperidin-4-ol typically involves the hydrogenation of cuminaldehyde in the presence of a catalyst such as Raney nickel. The reaction is carried out under specific conditions, including a methanol solution and high pressure . Another method involves the catalytic reduction of methyl p-isopropylbenzoate .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The process involves rigorous quality control measures to meet industry standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Isopropylbenzyl)piperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into different alcohol derivatives.
Substitution: The benzyl group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products
The major products formed from these reactions include various alcohols, aldehydes, ketones, and substituted benzyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-(4-Isopropylbenzyl)piperidin-4-ol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action of 4-(4-Isopropylbenzyl)piperidin-4-ol involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to receptors or enzymes, leading to changes in cellular processes. For example, its insect repellent properties are attributed to its ability to interfere with the olfactory receptors of insects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Isopropylbenzyl alcohol: Shares a similar structure but lacks the piperidin-4-ol moiety.
Cuminaldehyde: An aldehyde derivative with similar aromatic properties.
p-Cymene: A related aromatic hydrocarbon with an isopropyl group.
Uniqueness
4-(4-Isopropylbenzyl)piperidin-4-ol is unique due to the presence of both the isopropyl-benzyl and piperidin-4-ol groups, which confer distinct chemical and biological properties. This combination makes it a valuable compound for various applications, particularly in the synthesis of complex molecules and the development of new therapeutic agents.
Eigenschaften
Molekularformel |
C15H23NO |
|---|---|
Molekulargewicht |
233.35 g/mol |
IUPAC-Name |
4-[(4-propan-2-ylphenyl)methyl]piperidin-4-ol |
InChI |
InChI=1S/C15H23NO/c1-12(2)14-5-3-13(4-6-14)11-15(17)7-9-16-10-8-15/h3-6,12,16-17H,7-11H2,1-2H3 |
InChI-Schlüssel |
SSZKHJKOOUTMIE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)CC2(CCNCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1-[2-naphthyl]ethylthio)pyridine N-oxide](/img/structure/B8671878.png)
![tert-butyl (3S)-3-(5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ylamino)pyrrolidine-1-carboxylate](/img/structure/B8671882.png)




![Ethyl [4-sulfanyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B8671919.png)




![4-(Imidazo[1,5-a]pyridin-5-yl)benzonitrile](/img/structure/B8671957.png)


